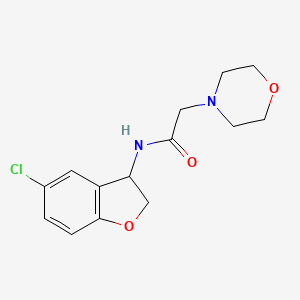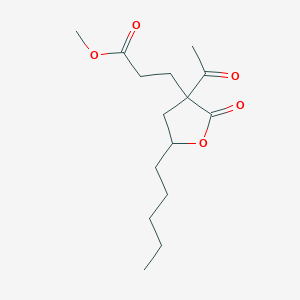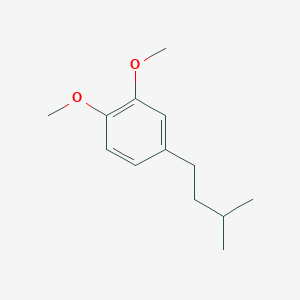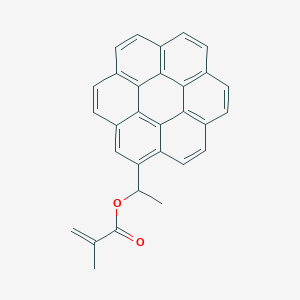
1-(Coronen-1-YL)ethyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of coronene with 2-methylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality compounds .
化学反应分析
Types of Reactions
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .
科学研究应用
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
1-(Coronen-1-yl)ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but lacking the polycyclic aromatic structure of coronene.
1-Ethoxy-2-methylprop-2-enone: Another ester with different functional groups and reactivity.
2-Methylprop-1-ene: A related compound with a different structure and chemical behavior.
The uniqueness of this compound lies in its combination of the polycyclic aromatic coronene moiety with the reactive ester group, providing a versatile platform for various chemical and biological applications .
属性
CAS 编号 |
105238-65-1 |
|---|---|
分子式 |
C30H20O2 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
1-coronen-1-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H20O2/c1-15(2)30(31)32-16(3)23-14-21-11-10-19-7-5-17-4-6-18-8-9-20-12-13-22(23)29-27(20)25(18)24(17)26(19)28(21)29/h4-14,16H,1H2,2-3H3 |
InChI 键 |
XAQPMJIRIBHREB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


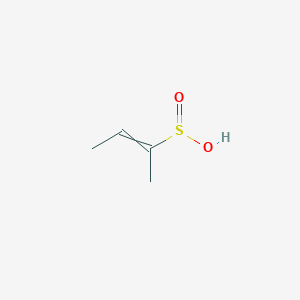
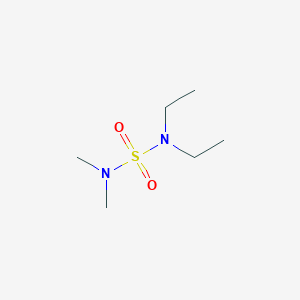
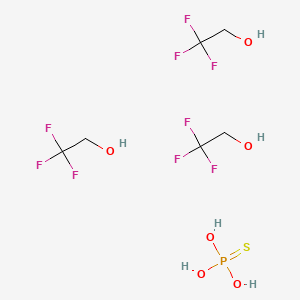
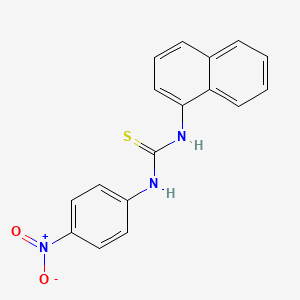
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
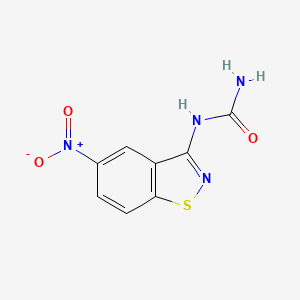
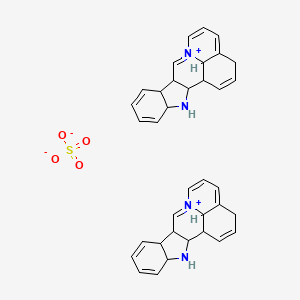
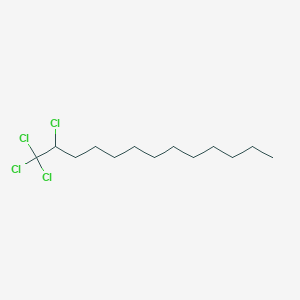
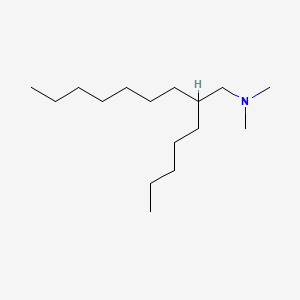
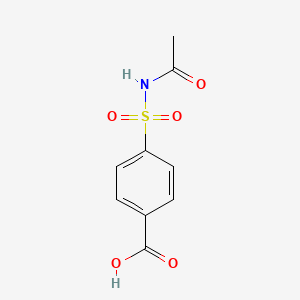
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
